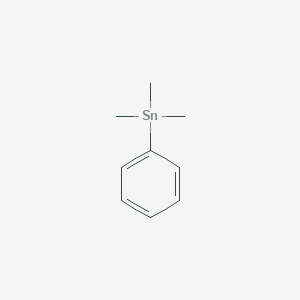

Trimethyl(phenyl)tin

Descripción general

Descripción

Atomic number of base material: 50 Tin

Aplicaciones Científicas De Investigación

Trimethyl-tin, along with probenecid and phenylglyoxal, inhibits the release of acetylcholine in Torpedo synaptosomes, suggesting a link between anion distribution during depolarization and acetylcholine release (Morot-Gaudry, 1984).

Trimethoprim-tin complexes have been found effective in reducing photodecomposition and photo-oxidation in PVC films, particularly those containing three phenyl groups (Yaseen et al., 2021).

The compound plays a role in the preparation of trihalomethyl-tin compounds by reacting with organolithium reagents at low temperatures (Seyferth & Armbrecht, 1969).

It is involved in the formation of unique coordination patterns, as seen in a tetrameric trimethyltin(IV) N-nitroso-N-phenylhydroxylaminato complex which forms a 20-membered carbon-free metallamacrocycle (Deák et al., 1999).

Trimethyltin -phenyl--oxoacetate's X-ray structure reveals two independent molecules with identical conformations, linked by coordination bonds and hydrogen bonds (Sizova et al., 1993).

Organotin(IV) complexes based on 2-phenylbutyric acid show high antibacterial action against plant pathogens and potential as drugs (Naz et al., 2020).

Its derivatives, such as triorganotin(IV), have promising antimicrobial activities, with structures potentially linking activity to their structure (Bhatra et al., 2017).

Microglial activation in response to trimethyl tin-induced neuronal necrosis precedes astrogliosis, highlighting the role of microglia as an endogenous source of CNS macrophages (McCann et al., 1996).

Safety and Hazards

Trimethyl(phenyl)tin is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and very toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mecanismo De Acción

Target of Action

Trimethyl(phenyl)tin is an organotin compound

Mode of Action

As an organotin compound, it may interact with its targets through covalent bonding, leading to changes in the target’s function

Biochemical Pathways

Organotin compounds can affect various biochemical pathways depending on their specific structure and the biological system in which they are present

Pharmacokinetics

As with other organotin compounds, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted

Result of Action

Organotin compounds are known to have diverse biological effects, including cytotoxic, antifungal, and antitumor activities . The specific effects of this compound would depend on its specific interactions with its targets and the biological system in which it is present.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity . Furthermore, this compound is known to be toxic to aquatic life and can have long-term adverse effects in the aquatic environment .

Análisis Bioquímico

Cellular Effects

Trimethyl(phenyl)tin has been found to have neurotoxic effects, leading to hippocampal neurodegeneration . It has also been shown to induce strong upregulation of main pro-inflammatory factors, components of signaling pathways in astrocyte activation .

Molecular Mechanism

Organotin compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that organotin compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that organotin compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

Organotin compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Organotin compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Organotin compounds are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

trimethyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHOGNZHAUOXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239415 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-56-5 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

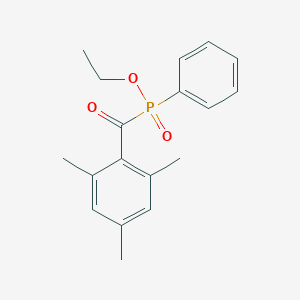

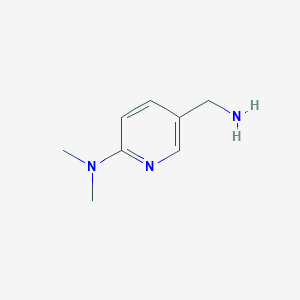

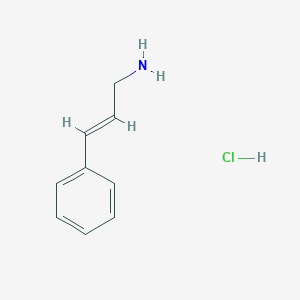

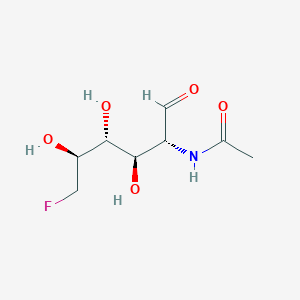

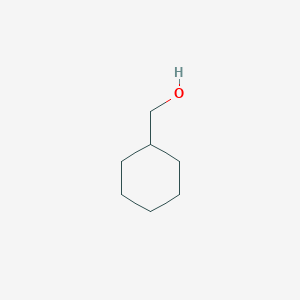

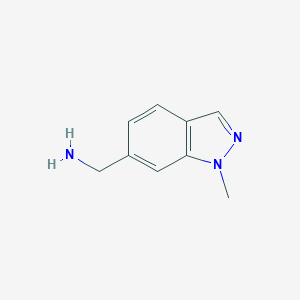

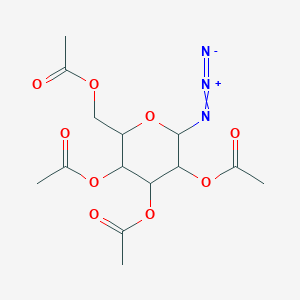

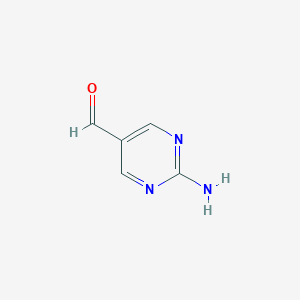

Feasible Synthetic Routes

Q1: What makes trimethyl(phenyl)tin useful in the synthesis of radiopharmaceuticals?

A: this compound serves as a versatile precursor in the production of 18F-labeled aromatic compounds for Positron Emission Tomography (PET). [] Traditionally, electrophilic radiofluorination relies on trialkylaryl tin compounds. The recent development of copper-mediated 18F-fluorodestannylation allows researchers to leverage readily available stannyl precursors with "nucleophilic [18F]Fluoride" for radiopharmaceutical synthesis. [, ] This approach offers significant advantages in terms of accessibility and efficiency for PET tracer development.

Q2: Can you provide an example of how this compound has been utilized in the synthesis of a specific PET tracer?

A: Researchers successfully synthesized 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine (6-[18F]FDOPA), a crucial PET tracer, using this compound as a starting material. [, ] This method, utilizing copper-mediated radiofluorodestannylation, yielded 6-[18F]FDOPA with a remarkable radiochemical yield of 57% through an automated process. [] This highlights the compound's potential for producing clinically relevant PET tracers.

Q3: Beyond radiochemistry, are there other applications where this compound plays a significant role?

A: this compound acts as a key component in synthesizing silyl- and germyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. [] This process, resembling a Birch-type reduction mechanism, produces cyclohexa-2,5-dienyltrimethylsilane in a 79% yield. [] This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there any analytical techniques commonly employed to characterize and quantify this compound?

A: While specific analytical methods used for this compound weren't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing organotin compounds. [] This approach enables separation and detection, allowing for the identification and quantification of these compounds in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)